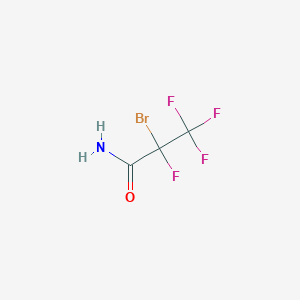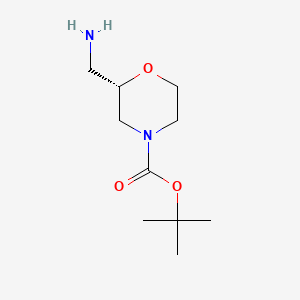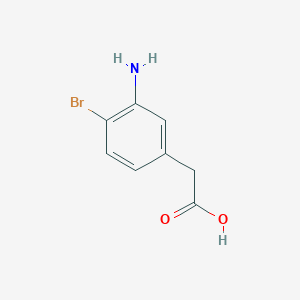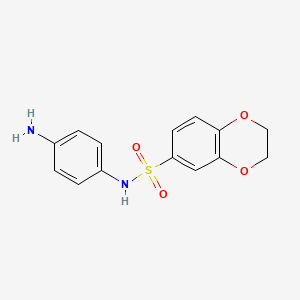
2-Bromo-2,3,3,3-tetrafluoropropanamide
Descripción general
Descripción
2-Bromo-2,3,3,3-tetrafluoropropanamide is a chemical compound with significant interest in organic chemistry due to its unique structure and potential applications in synthesis and material science. Its properties make it an intriguing subject for the development of novel chemical reactions and the synthesis of complex molecules.
Synthesis Analysis
The compound has been synthesized through various methods, including photocatalytic reactions and zinc-mediated coupling reactions. One approach involves the photocatalytic defluorinative reactions of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene, leading to the formation of gem-difluoro vinyl radicals for further radical cyclization (Zeng, Li, Chen, & Zhou, 2022). Another method described is the reaction of benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate with various chiral imines in the presence of zinc, affording α-fluoro-α-(trifluoromethyl)-β-amino esters (Sekiguchi, Sato, Ishihara, Konno, & Yamanaka, 2004).
Molecular Structure Analysis
The molecular structure of derivatives of this compound has been elucidated through techniques such as NMR, FT-IR spectroscopy, and single crystal X-ray diffraction. These studies have revealed detailed information about the crystal structure and molecular geometry, providing insights into the compound's reactivity and potential applications (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including bromodeboronation and Michael-initiated ring closure reactions, which are crucial for synthesizing more complex molecules. For instance, the chemoselective bromodeboronation of organotrifluoroborates using tetrabutylammonium tribromide has been demonstrated, highlighting the compound's versatility in organic synthesis (Yao, Reddy, Yong, Walfish, Blevins, & Kabalka, 2010).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of this compound were not found, related research on similar compounds provides insights into their behavior. The physical properties such as melting points, boiling points, and solubility are influenced by the fluorine atoms and the bromo substituent, affecting the compound's reactivity and stability.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with various organic and inorganic reagents, have been explored in the context of synthetic organic chemistry. Its reactivity patterns, such as those observed in the synthesis of secondary trifluoromethylated alkyl bromides, demonstrate its utility in constructing fluorine-containing molecules, which are of interest in pharmaceuticals and materials science (Guo, Tao, Xu, Wang, Li, Yao, Tong, & He, 2022).
Aplicaciones Científicas De Investigación
Generation and Selective Reactions
2-Bromo-2,3,3,3-tetrafluoropropanamide is used in the efficient generation and selective aldol reactions of boryl enolates, specifically of N,N-Dialkyl-2,3,3,3-tetrafluoropropanamides. These compounds react with aldehydes to produce 2-fluoro-3-hydroxy-2-trifluoromethylalkanamides, which are significant due to their high threo-selectivity and good yields (Kuroboshi & Ishihara, 1990).
Coupling Reactions with Chiral Imines
In the presence of zinc, 2-Bromo-2,3,3,3-tetrafluoropropanoate can undergo coupling reactions with various chiral imines. This process results in the formation of α-fluoro-α-(trifluoromethyl)-β-amino esters with high diastereomeric excesses in fair to good chemical yields, showcasing its application in the synthesis of optically active compounds (Sekiguchi et al., 2004).
Reductive Coupling with Aldehydes
This compound is involved in highly diastereoselective reductive coupling with aldehydes. This process, promoted by triphenylphosphine−titanium(IV) isopropoxide, efficiently synthesizes erythro-α-fluoro-α-(trifluoromethyl)-β-hydroxy amides. The methodology provides a route for the synthesis of these compounds with high erythro selectivity (Sato et al., 2004).
Photocatalytic Reactions
The compound has been used in relay photocatalytic reactions with N-aryl amino acids, involving 2-bromo-3,3,3-trifluoropropene. This process leads to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines by combining two photoredox cycles with a single photocatalyst (Zeng et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known to be a valuable synthetic intermediate in organic chemistry .
Mode of Action
2-Bromo-2,3,3,3-tetrafluoropropanamide undergoes a highly stereoselective aldol-type reaction with various aldehydes under the influence of triphenylphosphine and a catalytic amount of titanium (IV) isopropoxide . This reaction occurs at room temperature and leads to the formation of erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides .
Result of Action
The primary result of the action of this compound is the formation of erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides . These compounds are formed preferentially and in good to excellent yields .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For example, its reaction with aldehydes occurs at room temperature . The presence of triphenylphosphine and a catalytic amount of titanium (IV) isopropoxide also influences the reaction .
Propiedades
IUPAC Name |
2-bromo-2,3,3,3-tetrafluoropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF4NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPBSKMKLDNUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371326 | |
| Record name | 2-bromo-2,3,3,3-tetrafluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
422-22-0 | |
| Record name | 2-bromo-2,3,3,3-tetrafluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-2,3,3,3-TETRAFLUORO-PROPIONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Bromo-2,3,3,3-tetrafluoropropanamide a useful reagent in organic synthesis?
A1: This compound, particularly its Weinreb amide derivative, is a versatile reagent for introducing fluorine-containing motifs into organic molecules. The presence of both the bromine atom and the Weinreb amide functionality allows for diverse reactivity. It can undergo reductive coupling reactions with aldehydes in the presence of triphenylphosphine and titanium(IV) isopropoxide to yield α-fluoro-α-(trifluoromethyl)-β-hydroxy amides with high erythro selectivity [, , ].
Q2: What is the significance of the high erythro selectivity observed in the reactions of this compound with aldehydes?
A2: The ability to control stereochemistry in organic synthesis is crucial, especially in pharmaceutical development where different stereoisomers can exhibit significantly different biological activities. The high erythro selectivity observed in the reactions of this compound with aldehydes, as reported in [, , ], offers a powerful tool for synthesizing specific stereoisomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides, which are potentially valuable building blocks for drug discovery.
Q3: Can the amount of titanium(IV) isopropoxide used in the reaction be reduced without affecting the yield and selectivity?
A3: Yes, research suggests that a catalytic amount of titanium(IV) isopropoxide, combined with triphenylphosphine, can effectively promote the reductive coupling reaction of this compound with aldehydes without compromising the high erythro selectivity [, ]. This finding opens avenues for more cost-effective and environmentally friendly synthetic protocols.
Q4: Are there alternative synthetic routes to α-fluoro-α-(trifluoromethyl)-β-hydroxy amides?
A4: Yes, while the reductive coupling of this compound with aldehydes is an effective method, alternative approaches like stereoselective aldol reactions can also be employed to synthesize these compounds. Research has demonstrated the effectiveness of triphenylphosphine and a catalytic amount of an appropriate Lewis acid in promoting such aldol reactions with high stereoselectivity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)





![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)




